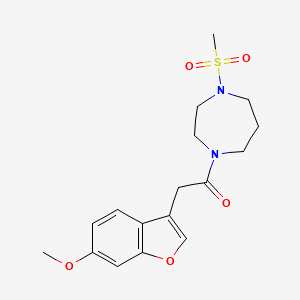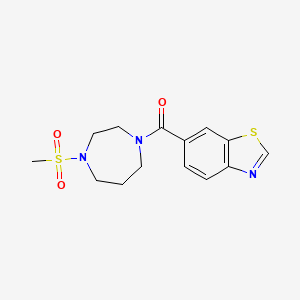![molecular formula C14H18F2N2O B7539134 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea](/img/structure/B7539134.png)
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer and inflammation. CPI-455 has shown promising results in preclinical studies and is currently being investigated as a potential therapeutic agent.
作用机制
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and subsequent recruitment of transcriptional machinery. This leads to downregulation of genes regulated by BET proteins, including oncogenes and pro-inflammatory cytokines.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to have other biochemical and physiological effects. In preclinical studies, 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to induce apoptosis, inhibit cell proliferation, and reduce angiogenesis. 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has also been shown to have anti-inflammatory effects, including inhibition of cytokine production and reduction of immune cell infiltration.
实验室实验的优点和局限性
One advantage of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea is its specificity for BET proteins, which allows for targeted inhibition of these proteins without affecting other cellular processes. However, one limitation of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea is its relatively short half-life, which may limit its effectiveness in vivo.
未来方向
There are several potential future directions for research on 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea. One area of interest is the development of more potent and selective BET inhibitors, which may have improved efficacy and reduced toxicity compared to 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea. Another area of interest is the investigation of combination therapies, where 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea is used in conjunction with other therapeutic agents to enhance its effectiveness. Additionally, further studies are needed to fully understand the mechanism of action of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea and its effects on gene expression and cellular processes.
合成方法
The synthesis of 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea involves several steps, starting with the reaction of 2,4-difluorobenzaldehyde with cyclopentylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to give the amine, which is then reacted with methyl isocyanate to form the final product, 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea.
科学研究应用
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been extensively studied in preclinical models of cancer and inflammation. In cancer, BET proteins have been shown to play a role in the regulation of oncogenes, and inhibition of BET proteins with 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to lead to decreased tumor growth in various cancer types, including acute myeloid leukemia and triple-negative breast cancer. In inflammation, BET proteins have been implicated in the regulation of pro-inflammatory cytokines, and inhibition with 3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea has been shown to reduce inflammation in models of rheumatoid arthritis and asthma.
属性
IUPAC Name |
3-cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-18(14(19)17-12-4-2-3-5-12)9-10-6-7-11(15)8-13(10)16/h6-8,12H,2-5,9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJNPGLEBOKROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=C(C=C1)F)F)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopentyl-1-[(2,4-difluorophenyl)methyl]-1-methylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-[[5-(3-Chlorophenyl)thiophen-2-yl]methyl]piperazine-1-carbonyl]piperidine-1-sulfonamide](/img/structure/B7539062.png)

![1-Benzofuran-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539075.png)


![(1-Benzylindol-3-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B7539095.png)
![Methyl 3-[[4-(phenylcarbamoyl)piperidin-1-yl]methyl]benzoate](/img/structure/B7539098.png)



![N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B7539129.png)

